1-(3-Bromo-2-methylpropyl)-4-iodobenzene
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Overview
Description
1-(3-Bromo-2-methylpropyl)-4-iodobenzene is an organic compound that belongs to the class of halogenated aromatic compounds. It is characterized by the presence of both bromine and iodine atoms attached to a benzene ring, making it a valuable intermediate in organic synthesis and various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromo-2-methylpropyl)-4-iodobenzene typically involves the halogenation of a suitable aromatic precursor. One common method is the bromination of 2-methylpropylbenzene followed by iodination. The reaction conditions often include the use of bromine and iodine reagents in the presence of catalysts such as iron or aluminum chloride to facilitate the halogenation process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
1-(3-Bromo-2-methylpropyl)-4-iodobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: Reduction of the halogen atoms can lead to the formation of hydrocarbons.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are often used.
Reduction Reactions: Catalytic hydrogenation using palladium or platinum catalysts is a common method.
Major Products Formed
Substitution Reactions: Products include substituted benzene derivatives with various functional groups.
Oxidation Reactions: Products include alcohols, ketones, and carboxylic acids.
Reduction Reactions: Products include alkanes and alkenes.
Scientific Research Applications
1-(3-Bromo-2-methylpropyl)-4-iodobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Medicine: It serves as a precursor for the development of radiolabeled compounds used in diagnostic imaging.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-Bromo-2-methylpropyl)-4-iodobenzene involves its interaction with various molecular targets. The halogen atoms in the compound can participate in halogen bonding, which influences the compound’s reactivity and binding affinity to specific enzymes or receptors. The pathways involved often include electrophilic aromatic substitution and nucleophilic aromatic substitution, depending on the reaction conditions and the presence of other functional groups.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Bromo-2-methylpropyl)-4-chlorobenzene
- 1-(3-Bromo-2-methylpropyl)-4-fluorobenzene
- 1-(3-Bromo-2-methylpropyl)-4-bromobenzene
Uniqueness
1-(3-Bromo-2-methylpropyl)-4-iodobenzene is unique due to the presence of both bromine and iodine atoms, which impart distinct reactivity and selectivity in chemical reactions. The combination of these halogens allows for versatile synthetic applications and the formation of complex molecules with specific properties.
Properties
Molecular Formula |
C10H12BrI |
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Molecular Weight |
339.01 g/mol |
IUPAC Name |
1-(3-bromo-2-methylpropyl)-4-iodobenzene |
InChI |
InChI=1S/C10H12BrI/c1-8(7-11)6-9-2-4-10(12)5-3-9/h2-5,8H,6-7H2,1H3 |
InChI Key |
GNYZCWJFNKRKSV-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC=C(C=C1)I)CBr |
Origin of Product |
United States |
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